An In-depth Technical Guide to the Chemical Properties of Dibenzo[f,h]quinolin-7-ol
An In-depth Technical Guide to the Chemical Properties of Dibenzo[f,h]quinolin-7-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dibenzo[f,h]quinolin-7-ol is a polycyclic aromatic heterocyclic compound belonging to the broader class of quinoline derivatives. Compounds within this class are of significant interest to the scientific community due to their diverse biological activities, including potential applications in medicinal chemistry. This technical guide provides a summary of the available chemical and physical properties of Dibenzo[f,h]quinolin-7-ol. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also incorporates general information and methodologies relevant to the analysis and synthesis of related benzoquinoline structures. All data presented should be considered in this context.
Chemical and Physical Properties
The fundamental physicochemical properties of Dibenzo[f,h]quinolin-7-ol are summarized in the table below. It is important to note that while some data is available from chemical suppliers and databases, a comprehensive experimental characterization is not widely reported.
| Property | Value | Source |
| CAS Number | 5328-26-7 | [1] |
| Molecular Formula | C₁₇H₁₁NO | [1] |
| Molecular Weight | 245.28 g/mol | [1] |
| Appearance | Not specified (likely a solid) | |
| Melting Point | Not available | |
| Boiling Point | 513.4 °C at 760 mmHg | [1] |
| Density | 1.337 g/cm³ | [1] |
| Flash Point | 264.3 °C | [1] |
| Solubility | Not experimentally determined. Expected to be soluble in organic solvents like DMSO and DMF. | |
| LogP (calculated) | 4.24680 | [1] |
Spectral Data (General Reference)
| Technique | Expected Characteristics |
| ¹H NMR | Aromatic protons are expected to appear in the downfield region (typically δ 7.0-9.0 ppm). The chemical shifts will be influenced by the position on the fused ring system and the electronic effects of the nitrogen and hydroxyl groups. The hydroxyl proton may appear as a broad singlet. |
| ¹³C NMR | Aromatic carbons will resonate in the δ 110-160 ppm range. Carbons adjacent to the nitrogen atom and the hydroxyl-bearing carbon will show characteristic shifts. Computational studies on related benzothienoquinoline heterohelicenes have been used to predict and reassign carbon signals.[2] |
| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ should be observed at m/z corresponding to the molecular weight (245.28). Fragmentation patterns would likely involve the loss of CO, HCN, and other small neutral molecules, characteristic of quinoline-type structures. |
| Infrared (IR) Spectroscopy | Expected to show a broad O-H stretching band in the region of 3200-3600 cm⁻¹. Aromatic C-H stretching vibrations are anticipated around 3000-3100 cm⁻¹. C=C and C=N stretching vibrations within the aromatic system will likely appear in the 1400-1600 cm⁻¹ region. A C-O stretching band is expected between 1200-1300 cm⁻¹. |
| UV-Vis Spectroscopy | The extended π-conjugated system is expected to result in strong UV absorption. Quinoline derivatives typically exhibit multiple absorption bands in the UV-Vis spectrum. The position and intensity of these bands are sensitive to the solvent and pH. |
Experimental Protocols
General Synthesis of Benzo[f]quinolines
While a specific, detailed experimental protocol for the synthesis of Dibenzo[f,h]quinolin-7-ol is not available in the reviewed literature, the synthesis of the parent benzo[f]quinoline structure and its derivatives is well-documented. Common synthetic routes include:
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Skraup Synthesis: This is a classic method for synthesizing quinolines, which can be adapted for benzoquinolines. It typically involves the reaction of an aromatic amine with glycerol, an oxidizing agent (such as arsenic acid or nitrobenzene), and sulfuric acid.
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Doebner-von Miller Reaction: This method involves the reaction of an α,β-unsaturated carbonyl compound with an aromatic amine in the presence of an acid catalyst.
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Photochemical Cyclohydrogenation: This technique can be employed for the synthesis of polycyclic aromatic compounds, including benzoquinolines, from appropriate precursors.
A general workflow for a potential synthesis is depicted below.
Standard Analytical Methodologies
The characterization of Dibenzo[f,h]quinolin-7-ol would follow standard analytical chemistry protocols for organic compounds:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) using a deuterated solvent such as DMSO-d₆ or CDCl₃. 2D NMR techniques (COSY, HSQC, HMBC) would be essential for unambiguous assignment of proton and carbon signals.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), likely using an ESI or APCI source, would be used to confirm the elemental composition.
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Infrared (IR) Spectroscopy: An FTIR spectrometer would be used to identify the key functional groups. The sample could be analyzed as a solid (KBr pellet or ATR) or in a suitable solvent.
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UV-Vis Spectroscopy: The absorption spectrum would be recorded using a UV-Vis spectrophotometer in a suitable solvent (e.g., ethanol, methanol, or acetonitrile) to determine the wavelengths of maximum absorbance (λmax).
Potential Biological Activity and Signaling Pathways
Direct experimental evidence for the biological activity and mechanism of action of Dibenzo[f,h]quinolin-7-ol is not currently available. However, the broader class of quinoline and benzoquinoline derivatives are known to exhibit a range of biological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[3] Many of these activities are attributed to their ability to interact with biological macromolecules.
A plausible, though hypothetical, mechanism of action for aza-aromatic compounds like Dibenzo[f,h]quinolin-7-ol is through the inhibition of key cellular enzymes or by intercalating with DNA. The diagram below illustrates a generalized potential signaling pathway that could be affected by such a compound.
Conclusion
Dibenzo[f,h]quinolin-7-ol represents a chemical entity with potential for further investigation, given the established biological significance of the broader benzoquinoline family. This guide has collated the currently available physicochemical data for this compound. However, it is evident that a comprehensive experimental characterization, including detailed spectral analysis, solubility studies, and biological screening, is required to fully elucidate its properties and potential applications. The general methodologies and comparative data provided herein offer a foundational framework for researchers and drug development professionals to design and execute such studies.
